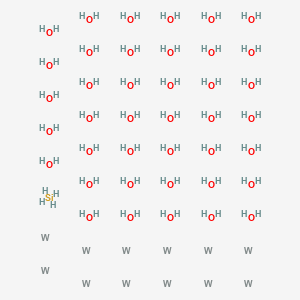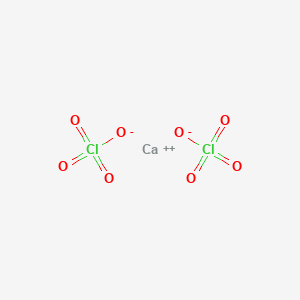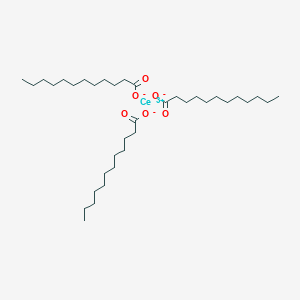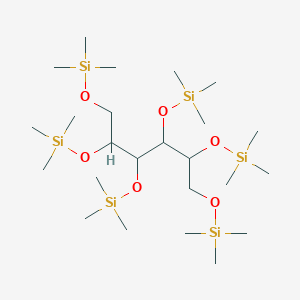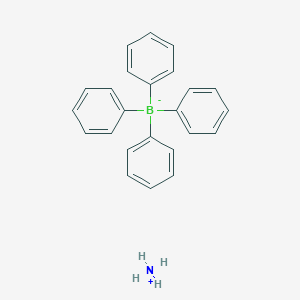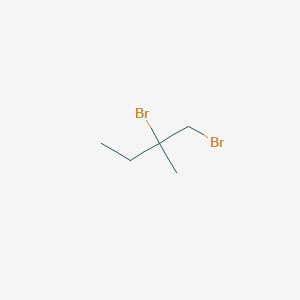
6,7-ADTN hydrobromide
説明
6,7-ADTN hydrobromide is a dopamine agonist . It is a synthetic compound with a molecular weight of 260.13 . The CAS number for this compound is 13575-86-5 .
Molecular Structure Analysis
The molecular formula of 6,7-ADTN hydrobromide is C10H13NO2.HBr . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
6,7-ADTN hydrobromide is a solid compound . It is soluble in water to 100 mM . The compound should be stored under desiccating conditions .科学的研究の応用
Dopamine Receptor Agonist
6,7-ADTN hydrobromide is a dopamine receptor agonist . This means it can bind to dopamine receptors and mimic the effects of dopamine, a neurotransmitter that plays several important roles in the brain and body.
Research on Monoamine Oxidase (MAO) Enzymes
This compound has been used in scientific research focused on exploring the impact of monoamine oxidase (MAO) enzymes on neurotransmitter metabolism . MAO enzymes are involved in breaking down neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Tick Salivary Secretion Studies
In studies on the blacklegged tick, 6,7-ADTN hydrobromide has been used to investigate the role of dopamine in salivary secretion . The compound was found to activate dopamine receptors, which are crucial for successful tick feeding and pathogen transmission .
Myopia Research
6,7-ADTN hydrobromide has been used in research on myopia, or nearsightedness . In studies on chicks, the compound was found to inhibit the development of form-deprivation myopia (FDM) and lens-induced myopia (LIM) in a dose-dependent manner .
Pharmacological Manipulation of the Dopaminergic System
The compound has been used to better define the role of dopamine in both forms of experimental myopia, by examining how consistent the protection afforded by dopamine and 6,7-ADTN hydrobromide is between FDM and LIM .
Dopamine D2-like Mechanism Studies
6,7-ADTN hydrobromide has been used in studies to determine the receptor subtype by which dopamine inhibits FDM and LIM. The results suggest that the retinal dopamine system inhibits FDM and LIM in a similar dose-dependent manner through a D2-like mechanism .
作用機序
Target of Action
6,7-ADTN hydrobromide is primarily a Dopamine D1 agonist . Dopamine D1 receptors are one of the five types of dopamine receptors in the brain. They play a crucial role in the central nervous system, regulating neuronal growth and development, synaptic plasticity, and learning and memory.
Mode of Action
As a dopamine agonist, 6,7-ADTN hydrobromide mimics the action of dopamine by binding to dopamine D1 receptors . This binding activates the receptor, triggering a series of intracellular events that lead to the physiological responses associated with dopamine, such as regulation of mood, reward, and motor control.
Pharmacokinetics
It is known to besoluble in water up to 100 mM , which suggests it could have good bioavailability. It is recommended to store the compound at +4°C under desiccating conditions .
Action Environment
The action, efficacy, and stability of 6,7-ADTN hydrobromide can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the compound’s solubility and stability . Furthermore, the presence of other neurotransmitters or drugs can influence the compound’s efficacy by altering the availability of dopamine D1 receptors or competing for binding sites.
特性
IUPAC Name |
6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8;/h4-5,8,12-13H,1-3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHHIOBQEXZBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2CC1N)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017128 | |
| Record name | (+/-)-ADTN hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-ADTN hydrobromide | |
CAS RN |
13575-86-5 | |
| Record name | 2-Amino-6,7-dihydroxytetralin hydrobromide, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013575865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-ADTN hydrobromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-ADTN hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-6,7-DIHYDROXYTETRALIN HYDROBROMIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1P469341B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



